molecular formula C12H19N5O2S2 B1599873 BMY-25271 CAS No. 78441-82-4

BMY-25271

Cat. No.: B1599873
CAS No.: 78441-82-4
M. Wt: 329.4 g/mol
InChI Key: IZTBLLPMEZOKSV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BMY-25271 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

BMY-25271 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

BMY-25271 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reference compound for studying histamine H2 receptor antagonists. It is also used in the development of new synthetic methodologies.

    Biology: In biological research, this compound is used to study the role of histamine H2 receptors in various physiological processes. It is also used in experiments to understand the mechanisms of allergic reactions and gastrointestinal disorders.

    Medicine: this compound has potential therapeutic applications in the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease, and allergic reactions. It is also being investigated for its potential use in other medical conditions.

    Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting histamine H2 receptors.

Mechanism of Action

BMY-25271 exerts its effects by binding to and blocking histamine H2 receptors. This prevents histamine from binding to these receptors, thereby inhibiting the physiological effects of histamine. The molecular targets of this compound include histamine H2 receptors located in the stomach, where they play a role in regulating gastric acid secretion. By blocking these receptors, this compound reduces gastric acid secretion, making it useful in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease .

Comparison with Similar Compounds

BMY-25271 is unique in its high potency as a histamine H2 receptor antagonist. It is approximately 10 times more potent than ranitidine and 74 times more potent than cimetidine . Similar compounds include:

Properties

IUPAC Name

3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S2/c1-17(2)7-9-3-4-10(19-9)8-20-6-5-14-12-11(13)15-21(18)16-12/h3-4H,5-8H2,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTBLLPMEZOKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=NS(=O)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419592
Record name CHEMBL8982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78441-82-4
Record name NSC365352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CHEMBL8982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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